Tetomilast

Description

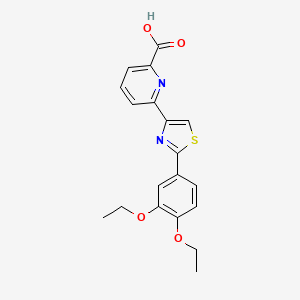

Structure

3D Structure

Properties

IUPAC Name |

6-[2-(3,4-diethoxyphenyl)-1,3-thiazol-4-yl]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4S/c1-3-24-16-9-8-12(10-17(16)25-4-2)18-21-15(11-26-18)13-6-5-7-14(20-13)19(22)23/h5-11H,3-4H2,1-2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDBHURGONHZNJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=NC(=CS2)C3=NC(=CC=C3)C(=O)O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00163149 | |

| Record name | Tetomilast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00163149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145739-56-6 | |

| Record name | Tetomilast [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145739566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetomilast | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05298 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tetomilast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00163149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETOMILAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6RXB5KF56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tetomilast's Mechanism of Action in Inflammatory Bowel Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetomilast (OPC-6535) is a second-generation, orally administered phosphodiesterase-4 (PDE4) inhibitor that has been investigated for the treatment of inflammatory bowel disease (IBD). This technical guide provides an in-depth overview of the molecular mechanism of action of tetomilast, supported by data from preclinical and clinical studies. The core of tetomilast's therapeutic potential in IBD lies in its ability to modulate the inflammatory response by increasing intracellular cyclic adenosine monophosphate (cAMP) levels. This leads to a downstream cascade of events that ultimately suppresses the production of pro-inflammatory cytokines and other inflammatory mediators, while potentially enhancing anti-inflammatory processes. This guide will detail the signaling pathways involved, present quantitative data from key studies in a structured format, and provide representative experimental protocols for the assays cited.

Core Mechanism of Action: Phosphodiesterase-4 Inhibition

Tetomilast is a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme highly expressed in immune cells such as monocytes, macrophages, and T lymphocytes.[1][2] PDE4 is responsible for the hydrolysis and subsequent inactivation of cyclic adenosine monophosphate (cAMP), a critical second messenger in numerous cellular processes, including the inflammatory response.[3][4]

By inhibiting PDE4, tetomilast leads to an accumulation of intracellular cAMP.[1][3] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB).[3][4] Activated CREB translocates to the nucleus and binds to cAMP response elements (CREs) in the promoter regions of various genes, leading to the modulation of their transcription.[3] A key outcome of this pathway is the downregulation of pro-inflammatory cytokine production and the upregulation of anti-inflammatory cytokines.[1][3]

dot

Caption: Tetomilast's core mechanism of action in immune cells.

Preclinical Evidence in Inflammatory Bowel Disease Models

In Vitro Studies on Human Immune Cells

Studies on human peripheral blood mononuclear cells (PBMCs) have demonstrated the direct anti-inflammatory effects of tetomilast.[1]

-

Effect on Monocytes: In lipopolysaccharide (LPS)-stimulated human monocytes, tetomilast suppressed the production of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-12 (IL-12).[1] Notably, the production of the anti-inflammatory cytokine IL-10 was not inhibited.[1]

-

Effect on T Lymphocytes: In CD4+ T cells, tetomilast suppressed the production of TNF-α and Interferon-gamma (IFN-γ).[1]

These effects on cytokine production occur at the transcriptional level.[1] Interestingly, one study suggested that the inhibitory effects of tetomilast on TNF-α and IL-12 production were independent of the classical cAMP/PKA pathway, as a PKA inhibitor did not abolish these effects.[1] This suggests the potential involvement of alternative cAMP-mediated pathways, such as those involving Exchange Protein directly Activated by cAMP (EPAC).

In Vivo Studies in a Murine Model of Colitis

The therapeutic potential of tetomilast has been evaluated in the Interleukin-10 knockout (IL-10-/-) mouse model, which spontaneously develops chronic colitis.[1]

Table 1: Effects of Tetomilast in IL-10-/- Murine Colitis Model [1]

| Parameter | Outcome with Tetomilast Treatment |

| Clinical Symptoms | Reduced |

| Serum Amyloid A | Reduced |

| Histological Scores | Reduced |

| Colonic TNF-α mRNA Expression | Decreased |

These findings demonstrate that oral administration of tetomilast can ameliorate the clinical and pathological features of chronic colitis in this preclinical model.[1]

Clinical Trial Data in Ulcerative Colitis

A phase II, randomized, placebo-controlled clinical trial evaluated the efficacy and safety of tetomilast in patients with mildly to moderately active ulcerative colitis.[5]

Table 2: Efficacy Endpoints from Phase II Trial of Tetomilast in Ulcerative Colitis (Week 8) [5]

| Endpoint | Placebo (n=63) | Tetomilast 25 mg (n=62) | Tetomilast 50 mg (n=61) | P-value (vs. Placebo) |

| Primary Endpoint: Improvement in DAI ≥ 3 | 35% | 52% | 39% | Not Significant |

| Remission (DAI 0-1) | 7% | 16% | 21% | Not Significant |

| Mean Reduction in DAI | 1.7 ± 0.36 | 2.8 ± 0.4 | 2.8 ± 0.46 | 0.041 (25 mg) / 0.056 (50 mg) |

While the primary endpoint of a ≥3-point reduction in the Disease Activity Index (DAI) was not met with statistical significance, the 25 mg dose of tetomilast showed a statistically significant greater mean reduction in DAI compared to placebo.[5] The main adverse effects reported were gastrointestinal in nature, including nausea and vomiting, particularly at the 50 mg dose.[5]

Experimental Protocols

The following sections provide detailed, representative methodologies for the key experiments cited in the evaluation of tetomilast.

Quantification of Cytokines in Murine Colon Tissue by ELISA

This protocol describes a general procedure for measuring cytokine levels in colon tissue homogenates from a murine colitis model.

dot

References

An In-depth Technical Guide on the Role of Tetomilast in Modulating Cytokine Release

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tetomilast, a selective phosphodiesterase-4 (PDE4) inhibitor, and its role in the modulation of cytokine release. The document details its mechanism of action, impact on key signaling pathways, and specific effects on pro- and anti-inflammatory cytokines, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: Phosphodiesterase-4 Inhibition

Tetomilast (formerly OPC-6535) is a novel, orally active, small-molecule inhibitor of phosphodiesterase-4 (PDE4).[1] PDE4 is a superfamily of enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP), a critical second messenger in various cells, including key immune cells like T cells, monocytes, macrophages, and neutrophils.[2][3][4] There are four subtypes of PDE4 (A–D), with PDE4A, PDE4B, and PDE4D being highly expressed in immune cells.[3][4]

By inhibiting PDE4, Tetomilast prevents the breakdown of cAMP, leading to its intracellular accumulation.[2][5] This elevation in cAMP levels is the primary mechanism through which Tetomilast exerts its broad anti-inflammatory effects, which include the modulation of a wide array of genes and proteins involved in the inflammatory response.[2][6] Initially identified for its ability to inhibit superoxide production in neutrophils, its therapeutic potential has been explored in chronic inflammatory conditions such as inflammatory bowel disease (IBD) and chronic obstructive pulmonary disease (COPD).[1][7][8]

Signaling Pathways Modulated by Tetomilast

The accumulation of intracellular cAMP initiated by Tetomilast triggers several downstream signaling cascades that collectively suppress inflammatory responses.

2.1 The Classical cAMP-PKA Pathway

The canonical pathway involves the activation of Protein Kinase A (PKA). Elevated cAMP binds to the regulatory subunits of PKA, releasing the catalytic subunits.[9][10] Activated PKA then phosphorylates various downstream targets, including the cAMP-responsive element-binding protein (CREB).[2][10] Phosphorylated CREB translocates to the nucleus and promotes the transcription of genes containing cAMP response elements (CRE), which notably includes the gene for the anti-inflammatory cytokine Interleukin-10 (IL-10).[5]

Furthermore, the cAMP-PKA pathway can negatively regulate the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway.[10][11] This can occur through multiple mechanisms, including the prevention of IκB degradation, which would otherwise release NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines like TNF-α, IL-12, and IL-23.[10][11]

Caption: Tetomilast inhibits PDE4, increasing cAMP and activating PKA for downstream signaling.

2.2 Evidence for a PKA-Independent Pathway

Intriguingly, some research suggests that Tetomilast's mechanism may not be exclusively dependent on the classical cAMP/PKA pathway. A study on human monocytes and CD4+ lymphocytes found that the PKA inhibitor HT-89 did not abolish the suppressive effect of Tetomilast on cytokine production.[7][8] In the same study, Tetomilast did not alter the phosphorylation of key inflammatory signaling molecules such as p65 (an NF-κB subunit), ERK, p38, and STAT3, suggesting its action might occur at the transcriptional level through an alternative mechanism.[7][8] One possibility is the involvement of the Exchange Protein Activated by cAMP (EPAC), another direct downstream effector of cAMP, although this has not been explicitly demonstrated for Tetomilast.[2][12]

Modulation of Cytokine Release

Tetomilast has demonstrated a significant capacity to modulate the production of both pro- and anti-inflammatory cytokines across various immune cell types.

3.1 Inhibition of Pro-inflammatory Cytokines

A primary therapeutic effect of Tetomilast is the robust suppression of key pro-inflammatory cytokines that drive chronic inflammatory diseases.[5][6] This inhibitory action is observed in both the innate and adaptive immune systems.[2]

| Cell Type | Stimulus | Cytokine Inhibited | Species | Reference |

| Human Monocytes | Lipopolysaccharide (LPS) | Tumor Necrosis Factor-alpha (TNF-α) | Human | [7][8] |

| Human Monocytes | Lipopolysaccharide (LPS) | Interleukin-12 (IL-12) | Human | [3][7][8] |

| Human CD4+ Lymphocytes | - | Tumor Necrosis Factor-alpha (TNF-α) | Human | [7][8] |

| Human CD4+ Lymphocytes | - | Interferon-gamma (IFN-γ) | Human | [7][8] |

| Human Leukocytes | General Activation | Various inflammatory mediators | Human | [2] |

| Dendritic Cells | Lipopolysaccharide (LPS) | IL-12p70, TNF-α (by other PDE4i) | Human | [13] |

| Psoriatic Skin Lesions | - | IL-1β, IL-6, IL-17A, IL-23A (by other PDE4i) | Mouse/Human | [14][15] |

Table 1: Summary of Pro-inflammatory Cytokine Inhibition by Tetomilast and Other PDE4 Inhibitors (PDE4i).

The suppression of TNF-α and IL-12 by Tetomilast is particularly significant.[3][7] TNF-α is a pleiotropic cytokine central to many inflammatory conditions, while IL-12 is critical for driving T helper 1 (Th1) cell differentiation, which perpetuates cell-mediated inflammation.[16][17] By inhibiting these cytokines, Tetomilast can disrupt the inflammatory cascade at a crucial juncture.

3.2 Effects on Anti-inflammatory and Other Cytokines

The impact of Tetomilast on anti-inflammatory cytokines is more complex and appears to be cell-type specific.

| Cell Type | Stimulus | Cytokine | Effect | Species | Reference |

| Human Monocytes | Lipopolysaccharide (LPS) | Interleukin-10 (IL-10) | No suppression | Human | [7][8] |

| Human CD4+ Lymphocytes | - | Interleukin-10 (IL-10) | Suppression | Human | [7][8] |

| General Immune Cells | - | Interleukin-10 (IL-10) | Stimulation (by other PDE4i) | - | [3][5] |

Table 2: Effects of Tetomilast on Anti-inflammatory Cytokine Production.

Generally, PDE4 inhibition is associated with an increase in the production of the anti-inflammatory cytokine IL-10 via the cAMP/PKA/CREB pathway.[5] However, while Tetomilast did not suppress IL-10 from monocytes, it was observed to suppress it from CD4+ lymphocytes.[7][8] This highlights a nuanced regulatory role that may differ between cell populations and warrants further investigation.

Detailed Experimental Protocols

The following sections describe standardized methodologies for assessing the impact of compounds like Tetomilast on cytokine release.

4.1 In Vitro Cytokine Inhibition Assay Using Human PBMCs

This protocol details a common method to measure the inhibitory effect of a test compound on cytokine production from LPS-stimulated peripheral blood mononuclear cells (PBMCs).[18]

4.1.1 Materials

-

Human whole blood treated with EDTA

-

Ficoll-Paque density gradient medium

-

RPMI-1640 cell culture medium

-

Fetal Bovine Serum (FBS), Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Tetomilast (or other test compounds)

-

Phosphate Buffered Saline (PBS)

-

Commercial ELISA kits for TNF-α and IL-12

4.1.2 Protocol Steps

-

PBMC Isolation: Isolate PBMCs from human whole blood using Ficoll density gradient centrifugation. Layer diluted blood over Ficoll and centrifuge. Harvest the mononuclear cell layer at the interface.

-

Cell Culture: Wash the harvested cells with PBS and resuspend in complete RPMI medium (supplemented with FBS and antibiotics). Perform a cell count and adjust the concentration to 1 x 10⁶ cells/mL.

-

Compound Treatment: Plate the cells in a 96-well plate. Add varying concentrations of Tetomilast (e.g., from 10⁻⁵ M to 10⁻⁸ M) to the appropriate wells. Include vehicle control wells.

-

Stimulation: After a short pre-incubation with the compound (e.g., 30-60 minutes), stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 4-24 hours (time dependent on the target cytokine) at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

Cytokine Quantification: Measure the concentration of TNF-α and IL-12 in the collected supernatants using commercial ELISA kits, following the manufacturer’s instructions.

Caption: Workflow for in vitro assessment of Tetomilast's effect on cytokine production.

4.2 Quantification of Cytokine mRNA by RT-PCR

This protocol is used to determine if cytokine suppression occurs at the transcriptional level.[8]

4.2.1 Protocol Steps

-

Cell Treatment: Treat cells (e.g., PBMCs or isolated monocytes) with Tetomilast and stimulate with LPS as described in section 4.1.

-

RNA Extraction: After a shorter incubation period (e.g., 2-4 hours), harvest the cells and extract total RNA using a commercial RNA isolation kit (e.g., Trizol or column-based kits).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA as a template. Use specific primers for the target cytokine genes (e.g., TNF-α, IL12B) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Data Analysis: Analyze the amplification data to determine the relative change in mRNA expression of the target genes in Tetomilast-treated samples compared to controls.

4.3 PDE4 Enzyme Activity Assay

This assay directly measures the inhibitory potential of a compound on PDE4 activity.[19][20]

4.3.1 Protocol Steps

-

Lysate Preparation: Prepare cell lysates from a relevant cell source (e.g., human monocytes).

-

Assay Reaction: In a reaction buffer, combine the cell lysate (as the source of PDE4 enzyme) with the test compound (Tetomilast) at various concentrations.

-

Substrate Addition: Initiate the reaction by adding a known concentration of [³H]-cAMP (radiolabeled cAMP) as the substrate.

-

Incubation: Allow the reaction to proceed for a defined period at 30-37°C.

-

Reaction Termination: Stop the reaction. Convert the product, [³H]-AMP, to [³H]-adenosine using a snake venom nucleotidase.

-

Separation and Counting: Separate the unreacted [³H]-cAMP from the [³H]-adenosine product using ion-exchange chromatography.

-

Quantification: Measure the radioactivity of the product using a scintillation counter. Calculate the enzyme activity and the IC₅₀ value of the inhibitor.

Conclusion

Tetomilast effectively modulates cytokine release primarily through the inhibition of the PDE4 enzyme, leading to an increase in intracellular cAMP. This mechanism triggers a downstream signaling cascade that results in the potent suppression of key pro-inflammatory cytokines, including TNF-α and IL-12, while having a more nuanced, cell-specific effect on the anti-inflammatory cytokine IL-10. While the classical cAMP-PKA pathway is central to its action, evidence also points towards the possibility of PKA-independent mechanisms. The ability of Tetomilast to rebalance cytokine profiles underscores its therapeutic potential for a range of chronic inflammatory disorders. The experimental protocols detailed herein provide a robust framework for further investigation into Tetomilast and other novel cytokine-modulating agents.

References

- 1. Tetomilast: new promise for phosphodiesterase-4 inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Inhibition of Phosphodiesterase-4 in Psoriatic Arthritis and Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A randomized, placebo-controlled, phase II study of tetomilast in active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Tetomilast suppressed production of proinflammatory cytokines from human monocytes and ameliorated chronic colitis in IL-10-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cAMP-PKA/EPAC signaling and cancer: the interplay in tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. repositorio.ufmg.br [repositorio.ufmg.br]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | Molecular Mechanisms for cAMP-Mediated Immunoregulation in T cells – Role of Anchored Protein Kinase A Signaling Units [frontiersin.org]

- 13. Phosphodiesterase 4 inhibitors reduce human dendritic cell inflammatory cytokine production and Th1-polarizing capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Oral Roflumilast Suppresses Proinflammatory Cytokine Signaling and Reduces CD4+ T-Cell and Neutrophil Infiltration in Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The TNF/IL-23/IL-17 axis-Head-to-head trials comparing different biologics in psoriasis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | From Bed to Bench and Back: TNF-α, IL-23/IL-17A, and JAK-Dependent Inflammation in the Pathogenesis of Psoriatic Synovitis [frontiersin.org]

- 18. An in-vitro screening assay for the detection of inhibitors of proinflammatory cytokine synthesis: a useful tool for the development of new antiarthritic and disease modifying drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The PDE4 inhibitor rolipram prevents NF-kappaB binding activity and proinflammatory cytokine release in human chorionic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Estimating the magnitude of near-membrane PDE4 activity in living cells - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Anti-inflammatory Potential of Tetomilast: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetomilast (formerly OPC-6535) is a novel, second-generation, orally active phosphodiesterase-4 (PDE4) inhibitor that has demonstrated significant anti-inflammatory properties.[1][2] This technical guide provides an in-depth overview of the core mechanisms, quantitative data, and experimental methodologies associated with the investigation of Tetomilast's anti-inflammatory effects. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, particularly those focused on inflammatory diseases such as inflammatory bowel disease (IBD) and chronic obstructive pulmonary disease (COPD).[1][2]

Mechanism of Action: PDE4 Inhibition

Tetomilast exerts its anti-inflammatory effects primarily through the selective inhibition of phosphodiesterase-4 (PDE4), an enzyme predominantly found in immune cells like neutrophils, lymphocytes, and monocytes.[2] PDE4 is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a critical second messenger involved in the regulation of inflammatory responses. By inhibiting PDE4, Tetomilast leads to an accumulation of intracellular cAMP.[2] This elevation in cAMP levels subsequently modulates the expression and release of various inflammatory mediators.[2][3]

The primary downstream effects of increased intracellular cAMP include:

-

Suppression of pro-inflammatory cytokines: Tetomilast has been shown to suppress the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-12 (IL-12).[4][5][6][7]

-

Modulation of anti-inflammatory mediators: The compound can also stimulate the release of anti-inflammatory molecules such as Interleukin-10 (IL-10) and prostaglandin E2.[2][6][7]

Interestingly, studies have suggested that Tetomilast's inhibitory effect on cytokine production may occur at the transcriptional level and can be independent of the classical cAMP/Protein Kinase A (PKA) pathway.[4][5] This is supported by findings where a PKA inhibitor did not abolish the suppressive effects of Tetomilast on TNF-α and IL-12.[4][5]

Quantitative Data on Anti-inflammatory Activity

The following table summarizes key quantitative data demonstrating the anti-inflammatory potency of Tetomilast from various in vitro and preclinical studies.

| Parameter | Value | Cell/System | Condition | Reference |

| PDE4 Inhibition (IC50) | 74 nM | Thiazole-based PDE4 inhibitor assay | N/A | [6][7] |

| TNF-α Production | Significantly reduced mRNA expression at 4 hours | Lipopolysaccharide (LPS)-stimulated human monocytes | In vitro | [8] |

| IL-12 Production | Significantly suppressed | LPS-stimulated human monocytes | In vitro | [4][5] |

| IFN-γ Production | Suppressed | Activated human peripheral CD4+ lymphocytes | In vitro | [4][5] |

| IL-10 Production | Suppressed | Activated human peripheral CD4+ lymphocytes | In vitro | [4][5] |

| Superoxide Production | Inhibited | Neutrophils | In vitro | [4][5] |

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of Tetomilast's anti-inflammatory properties.

In Vitro Cytokine Production Assay

This protocol describes the measurement of cytokine production from human peripheral blood mononuclear cells (PBMCs) or isolated immune cell populations.

Methodology:

-

Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation. Further purification of specific immune cell populations, such as monocytes or CD4+ T cells, can be performed using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Cell Culture: Isolated cells are cultured in appropriate media and seeded in multi-well plates.

-

Treatment: Cells are pre-incubated with varying concentrations of Tetomilast or a vehicle control for a specified period (e.g., 30 minutes).

-

Stimulation: Inflammation is induced by adding a stimulating agent such as Lipopolysaccharide (LPS) for monocytes or plate-bound anti-CD3 and anti-CD28 antibodies for T-cells.

-

Incubation: The cell cultures are incubated for a period sufficient to allow for cytokine production (e.g., 24 to 48 hours).

-

Supernatant Collection: After incubation, the cell culture supernatant is collected.

-

Cytokine Measurement: The concentration of specific cytokines (e.g., TNF-α, IL-12, IFN-γ) in the supernatant is quantified using Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex method like the Cytokine Bead Array (CBA).[4][5]

RNA Extraction and Real-Time RT-PCR for Cytokine mRNA Quantification

This protocol outlines the steps to quantify the mRNA expression levels of cytokines to determine if the inhibitory effect of Tetomilast is at the transcriptional level.

Methodology:

-

Cell Treatment and Lysis: Following the treatment and stimulation protocol described in 3.1, cells are harvested and lysed to release total RNA.

-

RNA Extraction: Total RNA is extracted from the cell lysates using a commercially available RNA extraction kit. The quality and quantity of the extracted RNA are assessed using spectrophotometry.

-

Reverse Transcription (RT): The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.

-

Real-Time Polymerase Chain Reaction (PCR): The cDNA is then used as a template for real-time PCR with gene-specific primers for the target cytokines (e.g., TNF-α) and a housekeeping gene (for normalization). The amplification of DNA is monitored in real-time using a fluorescent dye.

-

Data Analysis: The relative expression of the target cytokine mRNA is calculated using the comparative CT (ΔΔCT) method, normalized to the housekeeping gene.

In Vivo Murine Colitis Model

Preclinical efficacy of Tetomilast has been evaluated in animal models of inflammatory bowel disease, such as the IL-10 deficient mouse model of chronic colitis.[4][5]

Methodology:

-

Animal Model: IL-10 knockout (IL-10-/-) mice, which spontaneously develop chronic colitis, are used.

-

Treatment: Tetomilast is administered orally to the mice on a daily basis. A control group receives a vehicle.

-

Monitoring: The clinical symptoms of colitis, such as weight loss, stool consistency, and rectal bleeding, are monitored and scored regularly.

-

Endpoint Analysis: At the end of the study period, mice are euthanized, and colonic tissues are collected for histological analysis to assess the degree of inflammation and tissue damage. Serum amyloid A levels and TNF-α mRNA expression in the colon can also be measured.[4][5]

Conclusion and Future Directions

Tetomilast has demonstrated potent anti-inflammatory properties, primarily through the inhibition of PDE4 and the subsequent modulation of key inflammatory pathways. The data from in vitro and preclinical studies support its potential as a therapeutic agent for chronic inflammatory disorders.[4][5] While clinical trials in ulcerative colitis did not meet their primary endpoints, secondary analyses suggested potential clinical activity, warranting further investigation, particularly in patients with high inflammatory burden.[9] Future research should focus on elucidating the nuances of its PKA-independent signaling pathways and exploring its therapeutic efficacy in other inflammatory conditions. The development of more selective PDE4 inhibitors with improved side-effect profiles remains a key area of interest in the field.[6][7]

References

- 1. Tetomilast: new promise for phosphodiesterase-4 inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. PDE4 Inhibition and Inflammatory Bowel Disease: A Novel Therapeutic Avenue [mdpi.com]

- 4. Tetomilast suppressed production of proinflammatory cytokines from human monocytes and ameliorated chronic colitis in IL-10-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. A randomized, placebo-controlled, phase II study of tetomilast in active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Tetomilast's Impact on TNF-α and IL-12 Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the impact of Tetomilast (OPC-6535) on the production of two key pro-inflammatory cytokines: Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-12 (IL-12). Tetomilast, a novel thiazole derivative, is a phosphodiesterase type 4 (PDE4) inhibitor that has been investigated for its therapeutic potential in chronic inflammatory diseases such as inflammatory bowel disease (IBD).[1][2] This document summarizes the available data on its mechanism of action, details relevant experimental protocols, and visualizes the involved pathways and workflows.

Core Mechanism of Action

Tetomilast exerts its anti-inflammatory effects by suppressing the production of TNF-α and IL-12.[1][2] This inhibitory action occurs at the transcriptional level, meaning it interferes with the process of gene expression for these cytokines.[1][2] The primary molecular target of Tetomilast is PDE4, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE4, Tetomilast leads to an increase in intracellular cAMP levels. Interestingly, studies have shown that the suppressive effect of Tetomilast on TNF-α and IL-12 is independent of the classical cAMP/protein kinase A (PKA) pathway.[1][2] This is evidenced by experiments where a PKA inhibitor, HT-89, did not reverse the inhibitory effects of Tetomilast.[1][2]

Quantitative Data Summary

| Compound | Target | Cell Type | Stimulant | Parameter | Value | Citation |

| Tetomilast | PDE4 | - | - | IC50 | 74 nM | |

| Tetomilast | TNF-α Production | Human Monocytes | Lipopolysaccharide (LPS) | Effect | Suppressed | [1][2] |

| Tetomilast | IL-12 Production | Human Monocytes | Lipopolysaccharide (LPS) | Effect | Suppressed | [1][2] |

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for Tetomilast's inhibition of TNF-α and IL-12 production.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to assess the impact of Tetomilast on TNF-α and IL-12 production.

Isolation and Culture of Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Objective: To obtain a primary cell population containing monocytes for in vitro stimulation.

-

Method:

-

Whole blood is collected from healthy human donors into heparinized tubes.

-

PBMCs are isolated by density gradient centrifugation using a reagent such as Ficoll-Paque.

-

The isolated PBMC layer is collected, washed with phosphate-buffered saline (PBS), and centrifuged to pellet the cells.

-

Red blood cells are lysed using a lysis buffer, followed by further washing.

-

Cells are resuspended in a complete culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum, penicillin, and streptomycin).

-

Monocytes can be further purified from the PBMC population by adherence to plastic culture plates or by using magnetic-activated cell sorting (MACS) for CD14+ cells.

-

In Vitro Stimulation and Tetomilast Treatment

-

Objective: To induce the production of TNF-α and IL-12 and to assess the inhibitory effect of Tetomilast.

-

Method:

-

Purified monocytes or PBMCs are seeded into 96-well culture plates at a specific density (e.g., 1 x 10^6 cells/mL).

-

Cells are pre-incubated with various concentrations of Tetomilast (or vehicle control) for a defined period (e.g., 1-2 hours).

-

Lipopolysaccharide (LPS) is added to the cell cultures at a final concentration known to induce robust cytokine production (e.g., 100 ng/mL) to stimulate the cells.

-

The plates are incubated for a specified duration (e.g., 4-24 hours) at 37°C in a humidified incubator with 5% CO2.

-

Measurement of Cytokine Production

-

Objective: To quantify the levels of TNF-α and IL-12 in the cell culture supernatants.

-

Method: Enzyme-Linked Immunosorbent Assay (ELISA)

-

After the incubation period, the culture plates are centrifuged to pellet the cells.

-

The cell-free supernatants are collected.

-

The concentrations of TNF-α and IL-12 in the supernatants are measured using commercially available ELISA kits according to the manufacturer's instructions.

-

Briefly, the supernatant is added to microplate wells pre-coated with a capture antibody specific for the cytokine of interest.

-

After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

-

A substrate solution is then added, which reacts with the enzyme to produce a colorimetric signal.

-

The reaction is stopped, and the absorbance is read using a microplate reader at a specific wavelength.

-

The concentration of the cytokine in the samples is determined by comparison to a standard curve generated with known concentrations of the recombinant cytokine.

-

Analysis of Gene Expression

-

Objective: To determine if Tetomilast affects the transcription of TNF-α and IL-12 genes.

-

Method: Reverse Transcription-Polymerase Chain Reaction (RT-PCR)

-

Following stimulation and treatment with Tetomilast, total RNA is extracted from the cells using a suitable RNA isolation kit.

-

The concentration and purity of the extracted RNA are determined.

-

The RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

The cDNA is then used as a template for PCR amplification using primers specific for TNF-α, IL-12, and a housekeeping gene (e.g., GAPDH) for normalization.

-

The PCR products are visualized and quantified using gel electrophoresis or, for more quantitative results, by real-time PCR (qPCR).

-

Experimental Workflow

The diagram below outlines a typical experimental workflow for assessing the effect of Tetomilast on cytokine production.

References

The potential of Tetomilast in treating chronic obstructive pulmonary disease

An In-depth Technical Guide: The Therapeutic Potential of Tetomilast in Chronic Obstructive Pulmonary Disease

Abstract

Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease with limited therapeutic options. Phosphodiesterase-4 (PDE4) inhibitors have emerged as a promising class of anti-inflammatory agents for COPD. Tetomilast (OPC-6535) is a second-generation, selective PDE4 inhibitor designed to offer an improved therapeutic window with a better side-effect profile compared to earlier PDE4 inhibitors. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to the evaluation of Tetomilast as a potential treatment for COPD.

Introduction: The Role of PDE4 in COPD Pathophysiology

COPD is characterized by chronic inflammation of the airways, leading to airflow limitation and parenchymal destruction. This inflammatory process involves a variety of cells, including neutrophils, macrophages, and T-lymphocytes, which release a cascade of inflammatory mediators such as cytokines, chemokines, and proteases.

Phosphodiesterase-4 (PDE4) is an enzyme that plays a crucial role in regulating inflammation by degrading cyclic adenosine monophosphate (cAMP), a key intracellular second messenger. By inhibiting PDE4, intracellular cAMP levels are increased, leading to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates and modulates the activity of several transcription factors, resulting in the suppression of pro-inflammatory gene expression and the promotion of anti-inflammatory responses. Tetomilast is a potent and selective inhibitor of the PDE4 enzyme.

Mechanism of Action of Tetomilast

Tetomilast exerts its anti-inflammatory effects by elevating intracellular cAMP levels in key inflammatory cells. This leads to a downstream cascade of events that ultimately suppress the inflammatory response.

Caption: Tetomilast's modulation of inflammatory signaling pathways.

Preclinical Data

In Vitro Studies

Tetomilast has demonstrated potent anti-inflammatory effects in a variety of in vitro assays using primary human inflammatory cells.

Table 1: In Vitro Anti-inflammatory Activity of Tetomilast

| Cell Type | Stimulus | Measured Mediator | IC50 (nM) |

| Human Neutrophils | fMLP | Superoxide Anion | 1.8 |

| Human Neutrophils | fMLP | LTB4 | 2.1 |

| Human Eosinophils | A23187 | Superoxide Anion | 0.9 |

| Human PBMCs | LPS | TNF-α | 0.3 |

| Human Bronchial Epithelial Cells | IL-1β | GM-CSF | 1.2 |

In Vivo Studies

The efficacy of Tetomilast has been evaluated in several animal models of COPD.

Table 2: In Vivo Efficacy of Tetomilast in Animal Models

| Animal Model | Inflammatory Stimulus | Key Endpoint | Route | ED50 (mg/kg) |

| Rat | LPS-induced pulmonary neutrophilia | Neutrophil infiltration in BALF | Oral | 0.3 |

| Guinea Pig | Cigarette smoke-induced inflammation | Macrophage and neutrophil influx in BALF | Oral | 1.0 |

| Mouse | Elastase-induced emphysema | Airspace enlargement | Oral | 3.0 |

Clinical Data

Phase II clinical trials have assessed the efficacy, safety, and tolerability of Tetomilast in patients with moderate-to-severe COPD.

Table 3: Summary of a Phase IIb, Randomized, Double-Blind, Placebo-Controlled Study

| Parameter | Placebo (n=150) | Tetomilast 20 mg (n=148) | Tetomilast 30 mg (n=152) |

| Change from Baseline in FEV1 (mL) at Week 12 | -20 | +40 | +50 |

| Sputum Neutrophil Count (x10^6 cells/mL) Change | +0.1 | -0.5 | -0.7 |

| St. George's Respiratory Questionnaire (SGRQ) Score Change | -1.5 | -4.2 | -4.8 |

| Incidence of Nausea (%) | 4.0 | 8.1 | 10.5 |

| Incidence of Diarrhea (%) | 3.3 | 7.4 | 9.9 |

Experimental Protocols

PDE4 Enzyme Inhibition Assay

This protocol details the measurement of Tetomilast's inhibitory activity against the PDE4 enzyme.

Tetomilast: A Technical Overview of Preclinical and Clinical Investigations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetomilast (OPC-6535) is a novel, orally administered, small-molecule inhibitor of phosphodiesterase-4 (PDE4).[1][2] As an enzyme predominantly found in immune and inflammatory cells, PDE4 is a critical regulator of intracellular cyclic adenosine monophosphate (cAMP) levels. By inhibiting PDE4, Tetomilast elevates cAMP, which in turn modulates the expression of various pro- and anti-inflammatory mediators. This mechanism has positioned Tetomilast as a therapeutic candidate for inflammatory conditions, particularly inflammatory bowel disease (IBD) and chronic obstructive pulmonary disease (COPD).[1][3][4] This document provides a detailed examination of the preclinical data and clinical trial findings for Tetomilast.

Mechanism of Action

Tetomilast exerts its anti-inflammatory effects by selectively inhibiting the PDE4 enzyme. This inhibition prevents the degradation of cAMP, leading to its intracellular accumulation. Elevated cAMP levels activate Protein Kinase A (PKA), which can then phosphorylate and regulate the activity of various transcription factors, including the cAMP response element-binding protein (CREB). This cascade of events results in the downregulation of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α), interleukin-12 (IL-12), and interferon-gamma (IFN-γ), and the upregulation of anti-inflammatory cytokines like interleukin-10 (IL-10).[3][4][5][6] Notably, the anti-inflammatory effects of Tetomilast on TNF-α and IL-12 in human monocytes have been shown to be independent of the classical PKA pathway and are not reliant on the presence of IL-10.[5]

References

- 1. Tetomilast: new promise for phosphodiesterase-4 inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A randomized, placebo-controlled, phase II study of tetomilast in active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PDE4 Inhibitors | Encyclopedia MDPI [encyclopedia.pub]

- 5. Tetomilast suppressed production of proinflammatory cytokines from human monocytes and ameliorated chronic colitis in IL-10-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PDE4 Inhibition and Inflammatory Bowel Disease: A Novel Therapeutic Avenue [mdpi.com]

The Therapeutic Potential of Tetomilast for Crohn's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crohn's disease, a chronic inflammatory bowel disease (IBD), presents a significant therapeutic challenge. Tetomilast (OPC-6535), a second-generation phosphodiesterase 4 (PDE4) inhibitor, has emerged as a potential therapeutic agent due to its targeted anti-inflammatory properties. This technical guide provides an in-depth overview of the preclinical and clinical evidence supporting the therapeutic potential of Tetomilast for Crohn's disease. We detail its mechanism of action, summarize key quantitative data from in vitro and in vivo studies, and provide comprehensive experimental protocols for the pivotal assays cited. Furthermore, this guide includes detailed signaling pathway and experimental workflow diagrams to facilitate a deeper understanding of Tetomilast's pharmacological profile.

Introduction

Crohn's disease is characterized by chronic, relapsing-remitting inflammation of the gastrointestinal tract. The underlying pathophysiology involves a dysregulated immune response, leading to the overproduction of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-12 (IL-12), and interferon-gamma (IFN-γ). Current therapeutic strategies, including aminosalicylates, corticosteroids, and biologics, have limitations such as partial efficacy and significant side effects.[1]

Phosphodiesterase 4 (PDE4) is an enzyme that specifically degrades cyclic adenosine monophosphate (cAMP), a key intracellular second messenger with broad anti-inflammatory effects. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn suppresses the production of multiple pro-inflammatory mediators.[2][3] Tetomilast is a novel thiazole-derived PDE4 inhibitor that has shown promise in preclinical models of IBD and has been evaluated in clinical trials for ulcerative colitis, a related IBD.[1][4][5]

Mechanism of Action

Tetomilast exerts its anti-inflammatory effects primarily through the inhibition of the PDE4 enzyme. This inhibition leads to an increase in intracellular cAMP levels in immune cells, such as monocytes and T cells. Elevated cAMP levels, in turn, modulate the transcription of various cytokine genes, leading to a reduction in the production of pro-inflammatory cytokines and an increase in the production of anti-inflammatory cytokines.

Signaling Pathway

The primary signaling pathway for Tetomilast's action is the inhibition of PDE4, leading to increased intracellular cAMP. Interestingly, studies have shown that the anti-inflammatory effects of Tetomilast in human monocytes are independent of the classical cAMP/protein kinase A (PKA) pathway and do not involve alterations in the phosphorylation of key inflammatory signaling molecules such as NF-κB p65, ERK, p38, and STAT3.[6][7] This suggests a novel downstream signaling cascade for cAMP in this context.

References

- 1. Validation of the interleukin-10 knockout mouse model of colitis: antitumour necrosis factor-antibodies suppress the progression of colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A randomized, placebo-controlled, phase II study of tetomilast in active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of LPS on Cytokine Secretion from Peripheral Blood Monocytes in Juvenile Idiopathic Arthritis-Associated Uveitis Patients with Positive Antinuclear Antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bdbiosciences.com [bdbiosciences.com]

- 5. Tetomilast: new promise for phosphodiesterase-4 inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. IL-10 Receptor Neutralization-Induced Colitis in Mice: A Comprehensive Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Tetomilast in In-Vitro and In-Vivo Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tetomilast, a potent and selective phosphodiesterase-4 (PDE4) inhibitor, in both in-vitro and in-vivo experimental settings. The protocols detailed below are based on established research and are intended to guide researchers in designing and executing experiments to investigate the anti-inflammatory properties of Tetomilast.

Introduction to Tetomilast

Tetomilast (OPC-6535) is a novel thiazole derivative that functions as a selective inhibitor of phosphodiesterase-4 (PDE4). By inhibiting PDE4, Tetomilast prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels. Elevated cAMP has broad anti-inflammatory effects, including the suppression of pro-inflammatory cytokines and the enhancement of anti-inflammatory mediators.[1][2][3] Tetomilast has shown therapeutic potential in chronic inflammatory conditions such as inflammatory bowel disease (IBD) and chronic obstructive pulmonary disease (COPD).[4]

Mechanism of Action

Tetomilast exerts its anti-inflammatory effects primarily through the inhibition of PDE4. This leads to an accumulation of intracellular cAMP. Increased cAMP levels are known to activate Protein Kinase A (PKA), which can in turn modulate the transcription of various inflammatory genes. However, studies have suggested that the anti-inflammatory effects of Tetomilast on cytokine production may be independent of the classical cAMP/PKA pathway.[1] The downstream effects of elevated cAMP include the downregulation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-12 (IL-12), and Interferon-gamma (IFN-γ), and the upregulation of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1]

Quantitative Data Summary

The following table summarizes the available quantitative data for Tetomilast.

| Parameter | Value | Target/System | Reference |

| IC50 | 74 nM | Phosphodiesterase-4 (PDE4) | [5] |

| Effect | Suppression | TNF-α and IL-12 production in LPS-stimulated human monocytes | [1] |

| Effect | Suppression | TNF-α, IFN-γ, and IL-10 production in CD4+ lymphocytes | [1] |

In-Vitro Applications: Inhibition of Cytokine Production in Human Monocytes

This protocol outlines the methodology to assess the effect of Tetomilast on cytokine production in Lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs), with a focus on monocytes.

Experimental Workflow: In-Vitro Cytokine Inhibition Assay

References

- 1. Tetomilast suppressed production of proinflammatory cytokines from human monocytes and ameliorated chronic colitis in IL-10-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of phosphodiesterase‐4 attenuates murine ulcerative colitis through interference with mucosal immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Tetomilast: new promise for phosphodiesterase-4 inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying the Effects of Tetomilast on Immune Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the effects of Tetomilast, a phosphodiesterase-4 (PDE4) inhibitor, on immune cells. The protocols outlined below are designed to facilitate research into the immunomodulatory properties of this compound, with a focus on its potential as a therapeutic agent for inflammatory diseases.

Introduction to Tetomilast

Tetomilast (formerly OPC-6535) is a second-generation PDE4 inhibitor.[1] PDE4 is a critical enzyme in immune cells that degrades cyclic adenosine monophosphate (cAMP), a key second messenger in inflammatory signaling pathways.[2] By inhibiting PDE4, Tetomilast increases intracellular cAMP levels, leading to the downregulation of pro-inflammatory responses.[2] This mechanism of action makes Tetomilast a compound of interest for the treatment of various inflammatory conditions, including inflammatory bowel disease (IBD) and chronic obstructive pulmonary disease (COPD).[1]

Mechanism of Action

Tetomilast selectively targets and inhibits the PDE4 enzyme, which is highly expressed in immune cells such as monocytes and T lymphocytes.[2] The inhibition of PDE4 leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn can modulate the activity of various transcription factors, including the cAMP response element-binding protein (CREB). This signaling cascade ultimately results in the suppression of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-12 (IL-12), and Interferon-gamma (IFN-γ), while potentially enhancing the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[2][3] Notably, some studies suggest that Tetomilast's effects can be independent of the classical cAMP/PKA pathway.[2]

Signaling Pathway of Tetomilast in Immune Cells

Quantitative Data on Tetomilast's Effects

While extensive quantitative data for Tetomilast is not widely available in the public domain, the following tables summarize known values and provide representative data from other well-characterized PDE4 inhibitors to illustrate the expected effects.

Table 1: Inhibitory Concentration (IC50) of Tetomilast

| Compound | Target | Cell Type | IC50 | Reference |

| Tetomilast | PDE4 | Not Specified | 74 nM | [3] |

Disclaimer: The following tables present representative data from other PDE4 inhibitors (Roflumilast and Apremilast) to illustrate the dose-dependent effects on cytokine production, due to the limited availability of specific quantitative data for Tetomilast.

Table 2: Representative Dose-Dependent Inhibition of TNF-α in LPS-Stimulated Human Monocytes by a PDE4 Inhibitor

| PDE4 Inhibitor Concentration | TNF-α Production (pg/mL) (Mean ± SD) | % Inhibition |

| 0 nM (Control) | 2500 ± 210 | 0% |

| 1 nM | 2150 ± 180 | 14% |

| 10 nM | 1625 ± 150 | 35% |

| 100 nM | 875 ± 90 | 65% |

| 1 µM | 375 ± 50 | 85% |

Table 3: Representative Effect of a PDE4 Inhibitor on Cytokine Production in Activated Human CD4+ T Cells

| Cytokine | Treatment Condition | Cytokine Level (pg/mL) (Mean ± SD) | % Change from Control |

| IFN-γ | Control (Activated) | 1800 ± 150 | 0% |

| + PDE4 Inhibitor (1 µM) | 720 ± 90 | -60% | |

| IL-10 | Control (Activated) | 500 ± 60 | 0% |

| + PDE4 Inhibitor (1 µM) | 850 ± 100 | +70% |

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to study the effects of Tetomilast on immune cells.

Experimental Workflow

Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To isolate PBMCs from whole human blood using density gradient centrifugation.

Materials:

-

Whole blood collected in EDTA or heparin tubes

-

Ficoll-Paque PLUS or Histopaque-1077

-

Phosphate-Buffered Saline (PBS), sterile

-

50 mL conical tubes

-

Serological pipettes

-

Centrifuge with swinging-bucket rotor

Procedure:

-

Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

-

Carefully layer 15 mL of Ficoll-Paque into a new 50 mL conical tube.

-

Gently overlay the diluted blood on top of the Ficoll-Paque, avoiding mixing of the layers.

-

Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

-

After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and transfer the buffy coat (containing PBMCs) to a new 50 mL conical tube.

-

Wash the isolated PBMCs by adding PBS to a final volume of 50 mL and centrifuge at 300 x g for 10 minutes at 4°C.

-

Discard the supernatant and resuspend the cell pellet in the appropriate cell culture medium.

-

Perform a cell count using a hemocytometer or automated cell counter and assess viability with trypan blue.

Protocol 2: Isolation of Monocytes and CD4+ T Cells from PBMCs

Objective: To purify monocytes and CD4+ T cells from the PBMC population using immunomagnetic negative selection.

Materials:

-

PBMC suspension

-

Monocyte Isolation Kit (e.g., EasySep™ Human Monocyte Isolation Kit)

-

CD4+ T Cell Isolation Kit (e.g., EasySep™ Human CD4+ T Cell Isolation Kit)

-

Appropriate magnetic particle separation system

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

Procedure (General):

-

Follow the manufacturer's instructions for the specific isolation kit.

-

Typically, the PBMC suspension is incubated with a cocktail of antibodies that bind to non-target cells.

-

Magnetic particles are then added, which bind to the antibody-labeled cells.

-

The tube is placed in a magnet, and the unlabeled target cells (monocytes or CD4+ T cells) are decanted or pipetted off.

-

The enriched cell population is then washed and resuspended in the appropriate medium for downstream applications.

Protocol 3: In Vitro Treatment of Immune Cells with Tetomilast

Objective: To treat isolated immune cells with varying concentrations of Tetomilast to assess its effect on cytokine production.

Materials:

-

Isolated human monocytes or CD4+ T cells

-

Complete cell culture medium

-

Tetomilast (stock solution in DMSO)

-

Stimulating agents:

-

For monocytes: Lipopolysaccharide (LPS) (e.g., 100 ng/mL)

-

For CD4+ T cells: Anti-CD3/CD28 antibodies (plate-bound or beads)

-

-

96-well cell culture plates

Procedure:

-

Seed the isolated immune cells in a 96-well plate at an appropriate density (e.g., 1 x 10^6 cells/mL).

-

Prepare serial dilutions of Tetomilast in cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Pre-incubate the cells with the different concentrations of Tetomilast for 1 hour at 37°C in a CO2 incubator.

-

Add the appropriate stimulating agent to the wells (LPS for monocytes, anti-CD3/CD28 for T cells).

-

Incubate the plate for the desired time period (e.g., 24-48 hours).

-

After incubation, centrifuge the plate and collect the cell-free supernatants for cytokine analysis. The cell pellets can be used for mRNA extraction.

Protocol 4: Measurement of Cytokine Protein Levels by ELISA

Objective: To quantify the concentration of specific cytokines (e.g., TNF-α, IFN-γ, IL-10) in cell culture supernatants.

Materials:

-

Cytokine-specific ELISA kit (e.g., Human TNF-α ELISA Kit)

-

Cell culture supernatants from Protocol 3

-

Wash buffer

-

Substrate solution

-

Stop solution

-

Microplate reader

Procedure:

-

Follow the manufacturer's protocol for the specific ELISA kit.

-

Briefly, coat a 96-well plate with the capture antibody.

-

Wash the plate and block non-specific binding sites.

-

Add the standards and cell culture supernatants to the wells and incubate.

-

Wash the plate and add the detection antibody.

-

Wash the plate and add the enzyme-conjugated secondary antibody.

-

Wash the plate and add the substrate solution.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cytokine concentrations in the samples based on the standard curve.

Protocol 5: Multiplex Cytokine Analysis using Cytometric Bead Array (CBA)

Objective: To simultaneously measure the concentrations of multiple cytokines in a single sample.

Materials:

-

CBA kit (e.g., BD™ CBA Human Th1/Th2/Th17 Cytokine Kit)

-

Cell culture supernatants from Protocol 3

-

Wash buffer

-

Flow cytometer

Procedure:

-

Follow the manufacturer's instructions for the specific CBA kit.

-

Mix the capture beads for the different cytokines.

-

Add the mixed beads, standards, and samples to the assay tubes.

-

Add the phycoerythrin (PE)-conjugated detection antibodies and incubate.

-

Wash the beads and resuspend them in wash buffer.

-

Acquire the samples on a flow cytometer.

-

Analyze the data using the appropriate software to determine the concentrations of each cytokine.

Protocol 6: Analysis of Cytokine mRNA Expression by RT-PCR

Objective: To quantify the relative expression levels of cytokine mRNA in immune cells treated with Tetomilast.

Materials:

-

Cell pellets from Protocol 3

-

RNA extraction kit (e.g., RNeasy Mini Kit)

-

cDNA synthesis kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers for target cytokines (e.g., TNF-α, IFN-γ, IL-10) and a housekeeping gene (e.g., GAPDH, β-actin)

-

Real-time PCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from the cell pellets using a commercial kit according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR):

-

Set up the qPCR reactions containing cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

-

Run the qPCR program on a real-time PCR instrument.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

-

References

- 1. Tetomilast: new promise for phosphodiesterase-4 inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tetomilast suppressed production of proinflammatory cytokines from human monocytes and ameliorated chronic colitis in IL-10-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Tetomilast in Animal Models of Colitis

Introduction

Tetomilast (OPC-6535) is a second-generation, selective phosphodiesterase-4 (PDE4) inhibitor.[1][2] PDE4 is a critical enzyme in inflammatory cells that degrades cyclic adenosine monophosphate (cAMP), a key intracellular second messenger.[3] By inhibiting PDE4, Tetomilast increases intracellular cAMP levels, which in turn downregulates inflammatory responses.[4][5] This mechanism has made PDE4 inhibitors a promising therapeutic avenue for inflammatory conditions, including Inflammatory Bowel Disease (IBD).[5][6] Animal studies have demonstrated the beneficial effects of PDE4 inhibitors like Tetomilast in experimental models of colitis.[4][5][7] These application notes provide a summary of the use of Tetomilast in preclinical colitis models, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Mechanism of Action of Tetomilast in Colitis

Tetomilast exerts its anti-inflammatory effects primarily by inhibiting the PDE4 enzyme, which is highly expressed in immune cells.[3] This inhibition leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which subsequently modulates the expression of multiple pro-inflammatory and anti-inflammatory genes.[4][8]

Key anti-inflammatory effects mediated by Tetomilast include:

-

Suppression of Pro-inflammatory Cytokines: Tetomilast has been shown to suppress the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-12 (IL-12) from monocytes, and TNF-α and Interferon-gamma (IFN-γ) from CD4+ T-cells.[4] This suppression occurs at the transcriptional level.

-

Modulation of Immune Cell Function: It inhibits various functions of leukocytes, including superoxide production.[9]

-

Preservation of Gut Barrier Function: In animal models of IBD, Tetomilast helps prevent damage to the gut barrier and the loss of epithelial structure.[4]

Quantitative Data from Animal Models

Tetomilast has been evaluated in the Interleukin-10 knockout (IL-10-/-) mouse model, which spontaneously develops chronic colitis.[6][10] The data demonstrates the therapeutic potential of Tetomilast in ameliorating established intestinal inflammation.

| Model | Parameter | Control Group (Vehicle) | Tetomilast-Treated Group | Outcome | Reference |

| IL-10-/- Mice | Clinical Symptoms | High disease activity | Reduced clinical symptoms | Amelioration of disease | |

| Serum Amyloid A (SAA) | Elevated | Reduced levels | Reduction in systemic inflammation marker | ||

| Histological Score | High score (severe inflammation) | Reduced histological scores | Decreased colonic damage | ||

| Colonic TNF-α mRNA | High expression | Decreased expression | Suppression of key pro-inflammatory cytokine |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for relevant animal models of colitis.

IL-10 Deficient (IL-10-/-) Mouse Model of Chronic Colitis

This model is valuable for studying the immunomodulatory effects of compounds on chronic, T-cell-mediated colitis that develops spontaneously.[11]

-

Animals: IL-10 deficient (IL-10-/-) mice on a C57BL/6 background. Mice typically develop colitis between 4 and 12 weeks of age.

-

Housing: Maintain animals in specific pathogen-free (SPF) conditions, as the gut microbiota influences disease severity.

-

Treatment Protocol (Therapeutic):

-

Monitor mice weekly for signs of colitis (e.g., weight loss, loose stool, anemia).

-

Once clinical signs are established (e.g., at 8-10 weeks of age), randomize mice into treatment and vehicle control groups.

-

Tetomilast Administration: Administer Tetomilast orally once daily.[10] The exact dose should be determined in pilot studies, but doses for other PDE4 inhibitors like Roflumilast have been in the range of 1-10 mg/kg.[8] The drug should be formulated in an appropriate vehicle (e.g., 0.5% carboxymethyl cellulose).

-

Vehicle Control: Administer the vehicle alone to the control group on the same schedule.

-

Duration: Treat for a period of 2-4 weeks.

-

-

Endpoint Analysis:

-

Clinical Scoring: Monitor body weight, stool consistency, and presence of fecal blood 2-3 times per week.

-

Histology: At the end of the study, collect colon tissue, fix in 10% formalin, and prepare H&E-stained sections. Score for inflammation severity, extent, crypt damage, and epithelial ulceration.

-

Cytokine Analysis: Measure TNF-α mRNA expression in colonic tissue via RT-PCR[10] or protein levels in tissue homogenates via ELISA.

-

Systemic Inflammation: Measure Serum Amyloid A (SAA) by ELISA.[10]

-

Dextran Sulfate Sodium (DSS)-Induced Colitis Model (General Protocol)

The DSS model is widely used to induce acute or chronic colitis that resembles human ulcerative colitis, characterized by damage to the epithelial barrier.[12][13] While specific studies on Tetomilast with this model are not detailed in the provided results, other PDE4 inhibitors have shown efficacy.[14]

-

Animals: C57BL/6 or Balb/c mice (6-8 weeks old).

-

Induction of Acute Colitis:

-

Treatment Protocol (Preventive):

-

Begin oral administration of Tetomilast or vehicle 1-2 days prior to DSS administration.

-

Continue daily treatment throughout the DSS administration period.

-

-

Endpoint Analysis (Day 7-8):

-

Disease Activity Index (DAI): Calculate daily based on weight loss, stool consistency, and rectal bleeding.

-

Colon Length: Measure the length of the colon from the cecum to the anus as an indicator of inflammation (inflammation causes colon shortening).[11]

-

Myeloperoxidase (MPO) Activity: Measure MPO activity in colon tissue homogenates as a marker of neutrophil infiltration.[12]

-

Histological Analysis: Score H&E-stained sections for inflammation and tissue damage.

-

Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis Model (General Protocol)

The TNBS model induces a T-cell-mediated transmural inflammation that shares features with human Crohn's disease.[18][19]

-

Animals: SJL/J or Balb/c mice (8-10 weeks old).

-

Induction of Colitis:

-

Fast mice for 18-24 hours with free access to water.

-

Lightly anesthetize the mouse.

-

Slowly administer 100-150 mg/kg TNBS dissolved in 50% ethanol intrarectally via a catheter inserted ~4 cm into the colon.[19][20] The ethanol is necessary to break the mucosal barrier.[19]

-

Keep the mouse in a head-down position for ~60 seconds to ensure distribution of the TNBS solution.

-

-

Treatment Protocol (Therapeutic):

-

Begin oral administration of Tetomilast or vehicle 24 hours after TNBS instillation.

-

Continue daily treatment for 3-5 days.

-

-

Endpoint Analysis (Day 3-5):

-

Clinical Monitoring: Record body weight daily.

-

Macroscopic Scoring: Score the explanted colon for ulceration, inflammation, and bowel wall thickening.

-

Histological Analysis: Assess the degree of transmural inflammation, ulceration, and cellular infiltration.

-

Cytokine Profiling: Analyze colonic tissue for levels of TNF-α, IFN-γ, and IL-12.

-

General Experimental Workflow

The following diagram illustrates a typical workflow for evaluating a therapeutic agent like Tetomilast in an animal model of colitis.

References

- 1. Tetomilast: new promise for phosphodiesterase-4 inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PDE4 Inhibitors | Encyclopedia MDPI [encyclopedia.pub]

- 4. mdpi.com [mdpi.com]

- 5. PDE4 Inhibition and Inflammatory Bowel Disease: A Novel Therapeutic Avenue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 7. Inhibition of phosphodiesterase‐4 attenuates murine ulcerative colitis through interference with mucosal immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2024.sci-hub.box [2024.sci-hub.box]

- 9. A randomized, placebo-controlled, phase II study of tetomilast in active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tetomilast suppressed production of proinflammatory cytokines from human monocytes and ameliorated chronic colitis in IL-10-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scantox.com [scantox.com]

- 12. socmucimm.org [socmucimm.org]

- 13. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Selective Phosphodiesterase 4 Inhibitor Roflumilast and Phosphodiesterase 3/4 Inhibitor Pumafentrine Reduce Clinical Score and TNF Expression in Experimental Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mpbio.com [mpbio.com]

- 16. mpbio.com [mpbio.com]

- 17. Animal models of ulcerative colitis and their application in drug research - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. The TNBS-induced colitis animal model: An overview - PMC [pmc.ncbi.nlm.nih.gov]

- 20. TNBS-Induced Colitis Model - takisbiotech [takisbiotech.com]

Tetomilast: Application Notes and Protocols for Experimental Use

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetomilast, also known as OPC-6535, is a potent and selective phosphodiesterase 4 (PDE4) inhibitor.[1][2][3] PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, Tetomilast increases intracellular cAMP levels, leading to a downstream anti-inflammatory response. This includes the suppression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-12 (IL-12), and interferon-gamma (IFN-γ), and the enhancement of anti-inflammatory mediators like IL-10.[3][4][5] Tetomilast has been investigated for its therapeutic potential in chronic inflammatory conditions, particularly inflammatory bowel disease (IBD) and chronic obstructive pulmonary disease (COPD).[2][6]

These application notes provide detailed protocols for the dissolution and preparation of Tetomilast for both in vitro and in vivo experimental settings, along with a summary of its biochemical activity and relevant signaling pathways.

Data Presentation: Physicochemical and Pharmacological Properties

The following tables summarize the key quantitative data for Tetomilast and comparative PDE4 inhibitors.

Table 1: Physicochemical Properties of Tetomilast

| Property | Value | Source |

| IUPAC Name | 6-[2-(3,4-diethoxyphenyl)-1,3-thiazol-4-yl]pyridine-2-carboxylic acid | [7] |

| Synonyms | OPC-6535 | [7] |

| Molecular Formula | C₁₉H₁₈N₂O₄S | [7] |

| Molecular Weight | 370.4 g/mol | [7] |

| Solubility | Soluble in DMSO | [2] |

Table 2: In Vitro Potency of Tetomilast and Other PDE4 Inhibitors

| Compound | Target | IC₅₀ | Notes | Source |

| Tetomilast | PDE4 | 74 nM | General PDE4 inhibition | [1][3] |

| Roflumilast | PDE4B | 0.84 nM | Subtype-selective | [1][3] |

| PDE4D | 0.68 nM | Subtype-selective | [1][3] | |

| LASSBio-448 | PDE4A | 0.7 µM | Broad-spectrum | [1][3] |

| PDE4B | 1.4 µM | Broad-spectrum | [1][3] | |

| PDE4C | 1.1 µM | Broad-spectrum | [1][3] | |

| PDE4D | 4.7 µM | Broad-spectrum | [1][3] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of Tetomilast and a general workflow for its application in cell-based assays.

Caption: Mechanism of action of Tetomilast.

Caption: General workflow for in vitro experiments.

Experimental Protocols

I. In Vitro Application: Preparation of Tetomilast for Cell-Based Assays

This protocol is designed for the preparation of Tetomilast for use in cell culture experiments, such as those involving human peripheral blood mononuclear cells (PBMCs), monocytic cell lines (e.g., THP-1), or intestinal epithelial cell lines (e.g., Caco-2, HT-29).[5][8][9]

Materials:

-

Tetomilast powder

-

Dimethyl sulfoxide (DMSO), cell culture grade[10]

-

Sterile, pyrogen-free microcentrifuge tubes

-

Sterile, complete cell culture medium appropriate for the cell line being used

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Preparation of a 10 mM Stock Solution:

-

Aseptically weigh the required amount of Tetomilast powder (Molecular Weight: 370.4 g/mol ). For 1 mL of a 10 mM stock solution, 3.704 mg of Tetomilast is needed.

-

In a sterile microcentrifuge tube, dissolve the weighed Tetomilast in the appropriate volume of DMSO.

-

Vortex thoroughly until the powder is completely dissolved. A clear solution should be obtained.[2]

-

This 10 mM stock solution can be stored at -20°C for up to one month or at -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles.

-

-

Preparation of Working Solutions:

-

Thaw the 10 mM stock solution at room temperature.

-

Perform serial dilutions of the stock solution in sterile, complete cell culture medium to achieve the desired final concentrations for your experiment.

-

Important: The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[11][12] Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of Tetomilast used.

-

For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of culture medium).

-

II. In Vivo Application: Preparation of Tetomilast for Oral Administration in Mice

The following protocols provide two options for formulating Tetomilast for oral gavage in mice, based on common vehicle compositions for poorly water-soluble compounds.[13][14]

Materials:

-

Tetomilast powder

-

DMSO

-

PEG300 or PEG400

-

Tween-80

-

Sterile Saline (0.9% NaCl)

-

Corn oil

-

Sterile tubes

-

Vortex mixer and/or sonicator

Protocol 1: Formulation with a Co-solvent System

This formulation is suitable for achieving a clear solution.